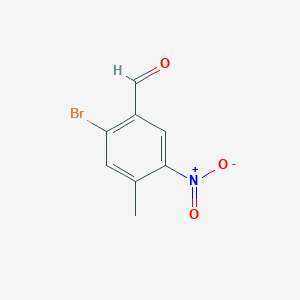

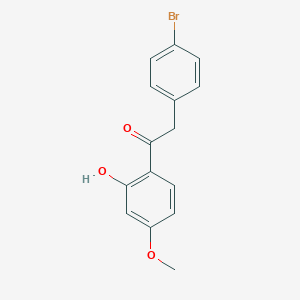

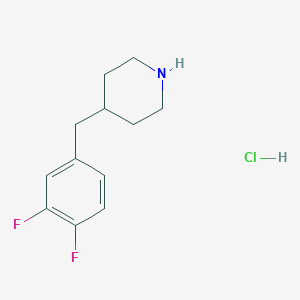

![molecular formula C10H12O4S2 B068076 2-([2-(苯磺酰基)乙基]硫代)乙酸 CAS No. 175201-57-7](/img/structure/B68076.png)

2-([2-(苯磺酰基)乙基]硫代)乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar compounds involves various strategies, including the Lossen rearrangement and the utilization of ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY) for the synthesis of ureas from carboxylic acids. This method achieves good yields without racemization under milder conditions, highlighting the synthesis efficiency and environmental friendliness due to the recyclability of byproducts (Thalluri et al., 2014). Additionally, the preparation of (2-methyl-propane-2-sulfonylimino) acetic acid ethyl ester from tert-butylsulfonamide shows the versatility of sulfonyl imino esters in allylation reactions, further illustrating the chemical utility of sulfonyl derivatives (Schleusner et al., 2004).

Molecular Structure Analysis

The structure-activity relationship of sulfonyl derivatives, such as 4-[2-(4-substituted phenylsulfonylamino)ethylthio]phenoxyacetic acids, has been studied to understand the impact of substituents on biological activity. These studies reveal that hydrophobic and sigma electron-withdrawing substituents enhance activity, indicating the crucial role of molecular structure in determining chemical behavior and potential applications (Kawashima et al., 1995).

Chemical Reactions and Properties

Sulfonyl derivatives participate in diverse chemical reactions, including those leading to the formation of sulfenic acids from 2,2-bis(phenylsulfonyl)ethyl sulfides. These reactions open pathways to generating new sulfoxides, demonstrating the compounds' reactivity and potential for creating a wide library of sulfoxide derivatives (Aversa et al., 2009).

Physical Properties Analysis

The physical properties of sulfonyl and thioacetic acid derivatives, such as solubility, melting points, and stability, are essential for their application in synthesis processes. While specific data on 2-([2-(Phenylsulfonyl)ethyl]thio)acetic acid are not available, the study of similar compounds provides insights into these critical characteristics, guiding their use in chemical synthesis.

Chemical Properties Analysis

The chemical properties of sulfonyl derivatives, including their reactivity, acidity, and potential for functionalization, make them valuable in organic synthesis. For example, π-deficient 2-(arylsulfonyl)ethyl esters serve as protecting groups for carboxylic acids, showcasing the chemical versatility and utility of sulfonyl-based compounds in facilitating various organic reactions (Alonso et al., 2003).

科学研究应用

亚磺酸的有效前体

一种应用涉及使用类似于“2-([2-(苯磺酰基)乙基]硫代)乙酸”的化合物作为亚磺酸的有效前体。一项研究报告了 2,2-双(苯磺酰基)乙基硫醚的效用,它与本化合物共享一个核心结构基序,通过温和分解生成大量新的亚砜。这种方法促进了亚砜的合成,而这些亚砜不容易通过其他方法获得 (Aversa 等,2009).

羧酸保护基

另一个重要的应用是使用 π 缺陷的 2-(芳基磺酰基)乙基基团,类似于重点化合物,作为羧酸的保护基。研究表明,这些基团,特别是 2-[3,5-双(三氟甲基)苯磺酰基]乙基基团,可以在温和碱性条件下容易除去。此性质有利于复杂有机分子的逐步合成 (Alonso、Nájera 和 Varea,2003).

立体选择性糖基化

在碳水化合物化学领域,与“2-([2-(苯磺酰基)乙基]硫代)乙酸”密切相关的衍生物被用来实现立体选择性糖基化。该研究展示了 (1S)-苯基-2-(苯硫基)乙基部分如何通过生成准稳定的异头磺鎓离子促进 α-糖苷的形成,从而极大地促进了生物学上重要的寡糖的合成 (Kim 等,2005).

异羟肟酸和脲的合成

研究还探索了使用 2-氰基-2-(4-硝基苯磺酰氧亚氨基)乙酸乙酯从羧酸合成异羟肟酸和脲,展示了一种可能与“2-([2-(苯磺酰基)乙基]硫代)乙酸”的功能有关的方法。这种方法突出了方便的一锅合成,在药用化学和药物开发中具有潜在应用 (Thalluri 等,2014).

属性

IUPAC Name |

2-[2-(benzenesulfonyl)ethylsulfanyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4S2/c11-10(12)8-15-6-7-16(13,14)9-4-2-1-3-5-9/h1-5H,6-8H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYXHZRSOODGKOY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CCSCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70380982 |

Source

|

| Record name | {[2-(Benzenesulfonyl)ethyl]sulfanyl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[2-(Phenylsulfonyl)ethyl]thio}acetic acid | |

CAS RN |

175201-57-7 |

Source

|

| Record name | 2-[[2-(Phenylsulfonyl)ethyl]thio]acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175201-57-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {[2-(Benzenesulfonyl)ethyl]sulfanyl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(Cyanoacetyl)amino]benzoic acid](/img/structure/B68005.png)

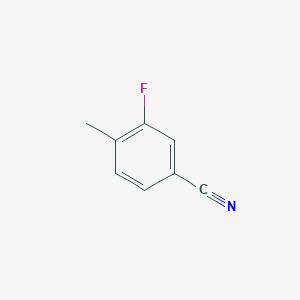

![5-[3,5-bis(trifluoromethyl)phenyl]-2H-tetrazole](/img/structure/B68006.png)

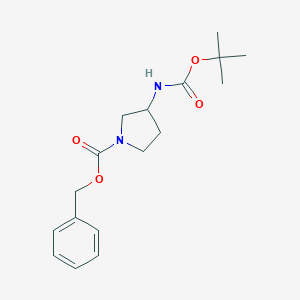

![2-[(3S,7S,8aS)-7-(9H-fluoren-9-ylmethoxycarbonylamino)-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-3-yl]acetic acid](/img/structure/B68014.png)

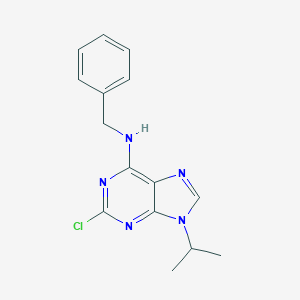

![3,5,10,13-Tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaene-4-thione](/img/structure/B68021.png)